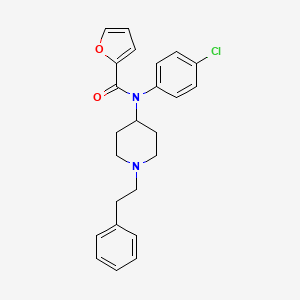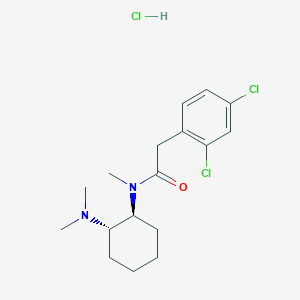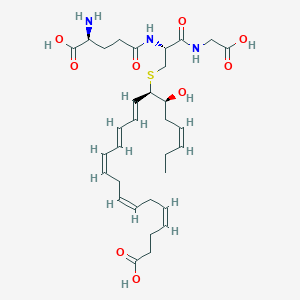
4-Isocyanato tempo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Isocyanato TEMPO can be synthesized from 4-amino TEMPO. The process involves the reaction of 4-amino TEMPO with phosgene or triphosgene to form this compound. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent the decomposition of the isocyanate group .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as laboratory preparation but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isocyanato TEMPO undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form urea derivatives.
Addition Reactions: It can add to nucleophiles such as alcohols and thiols to form carbamate and thiocarbamate derivatives.
Common Reagents and Conditions:
Amines: React with this compound to form urea derivatives.
Alcohols and Thiols: React to form carbamate and thiocarbamate derivatives.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are commonly used.
Major Products:
Urea Derivatives: Formed from the reaction with amines.
Carbamate and Thiocarbamate Derivatives: Formed from the reaction with alcohols and thiols.
Applications De Recherche Scientifique
4-Isocyanato TEMPO is extensively used in scientific research, including:
Mécanisme D'action
4-Isocyanato TEMPO exerts its effects through its stable nitroxide radical. The nitroxide radical can interact with various molecular targets, including nucleic acids and proteins, leading to changes in their structure and dynamics. The compound’s ability to undergo spin-labeling allows for the detailed study of molecular interactions and conformational changes using EPR spectroscopy .
Similar Compounds:
4-Oxo TEMPO (Tempone): A stable water-soluble nitroxide radical used as a contrast agent in electron spin resonance spectroscopy and magnetic resonance imaging.
4-Amino TEMPO: A precursor to this compound, used in the synthesis of various nitroxide derivatives.
Uniqueness: this compound is unique due to its isocyanate functional group, which allows it to react with a wide range of nucleophiles to form stable derivatives. This property makes it highly versatile for use in spin-labeling and the study of molecular interactions .
Propriétés
Formule moléculaire |
C10H17N2O2 |
|---|---|
Poids moléculaire |
197.25 g/mol |
InChI |
InChI=1S/C10H17N2O2/c1-9(2)5-8(11-7-13)6-10(3,4)12(9)14/h8H,5-6H2,1-4H3 |
Clé InChI |
AFKJGEYABDPEDW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1[O])(C)C)N=C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,5S)-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-(benzylamino)-N-[2-(4-methoxyphenyl)ethyl]-2-[[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]hexanamide](/img/structure/B10779079.png)
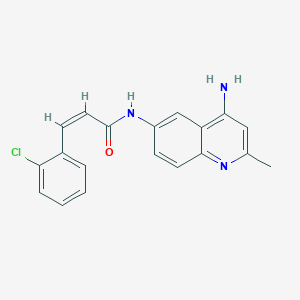

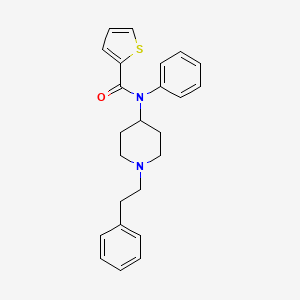
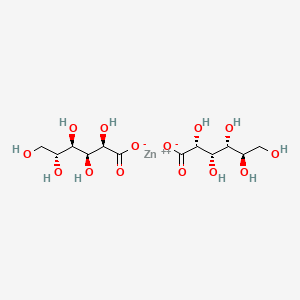
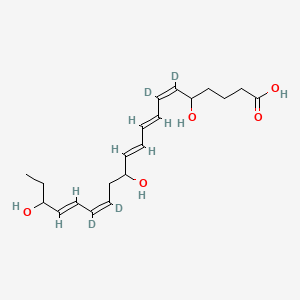
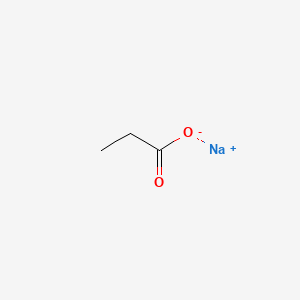

![cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val]](/img/structure/B10779113.png)


